(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione
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Overview
Description
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-hydroxyphenylamino group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione typically involves the condensation of 2-hydroxyaniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and consistency of product quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.
Fluorine compounds: Compounds containing fluorine atoms that exhibit unique chemical properties and reactivity.
Uniqueness
(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike ethyl acetoacetate, which is primarily used in synthetic organic chemistry, this compound has broader applications in biology and medicine. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H10N2O3/c14-9-4-2-1-3-8(9)12-5-7-10(15)6-13-11(7)16/h1-5,14-15H,6H2,(H,13,16) |
InChI Key |
VNBXRKZYFYQNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1)C=NC2=CC=CC=C2O)O |
solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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